

Technical Support Center: Overcoming Cracking in Thick AIN Film Growth

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Compound of Interest		
Compound Name:	Aluminum nitride	
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This guide provides researchers and scientists with troubleshooting methods and frequently asked questions to address the common issue of film cracking during the heteroepitaxial growth of thick **Aluminum Nitride** (AIN) films.

Frequently Asked Questions (FAQs) Q1: Why is my thick AIN film cracking?

Cracking in thick AIN films is almost always a result of excessive tensile stress.[1][2][3] This stress primarily originates from two physical mismatches between the AIN film and the substrate (e.g., sapphire or silicon):

- Lattice Mismatch: A significant difference in the crystal lattice constants between the AlN film and the substrate causes strain at the very beginning of epitaxial growth.[1][4][5] For instance, the lattice mismatch between AlN and sapphire is a key factor contributing to this initial stress.[6]
- Thermal Mismatch: The difference in the Thermal Expansion Coefficient (TEC) between AlN and the substrate induces substantial stress as the wafer cools down from the high growth temperature to room temperature.[1][4][5][7] During cooldown, the AlN film tends to shrink more than a silicon substrate but less than a sapphire substrate, leading to significant tensile stress that can exceed the material's fracture limit.[4]

The total accumulated strain energy increases with film thickness.[5] When this energy surpasses the cleavage energy of the AIN, cracks form to release the strain.[4][5] For AIN on



silicon, this critical thickness is often observed to be around 400-500 nm.[4][5]

Q2: My AIN film cracks upon cooling. What is the primary cause and how can I fix it?

Cracking that occurs specifically during the cooling phase is a strong indicator of stress caused by thermal mismatch.[4][8] The different rates at which the AIN film and the substrate contract generate significant tensile stress.

Solutions:

- Slow Down the Cooling Rate: A slow and controlled cooling process can minimize the rapid buildup of thermal stress.[4][9]
- Substrate Selection: If possible, choose a substrate with a closer TEC to AIN, such as Silicon Carbide (SiC).[8] While SiC has a much closer TEC match, reducing thermal stress, it is also a more expensive substrate material.[10]
- Substrate Modification: Advanced techniques involve thinning or partially evaporating the substrate during growth to alter the mechanical balance of the wafer system.[8]

Q3: How can I manage stress from the beginning of the growth process?

To manage the initial stress caused by lattice mismatch, several techniques focus on creating a compliant or strain-relieving foundation for the main AIN film.

Solutions:

- Use a Nucleation or Buffer Layer: Growing a low-temperature (LT) AIN nucleation layer or a buffer layer is a standard method to improve crystal quality and manage strain at the interface.[1][11]
- Employ an Interlayer: Introducing one or more intermediate layers between the substrate and the main AIN film can help to absorb and distribute strain.[4][12][13] A low-Al-content AIGaN interlayer can also be used to manage compressive stress.[14]



 Migration-Enhanced Epitaxy (MEE): For techniques like Plasma-Assisted Molecular Beam Epitaxy (PA MBE), using MEE for the initial nucleation layer can help transition from initial compressive stress to stress-free growth.[15]

Troubleshooting Guide

This section provides specific troubleshooting actions based on observed issues.

Issue 1: Consistent cracking in AlN films thicker than ~500 nm on Silicon.

- Diagnosis: You are likely exceeding the critical thickness where accumulated strain energy from both lattice and thermal mismatches leads to fracture.[4][5]
- Actionable Solutions:
 - Introduce a Strain-Relief Interlayer: Grow a multi-layer structure, such as an AlN/GaN superlattice, to interrupt strain propagation.
 - Optimize Growth Temperature: Lowering the deposition temperature for thicker films can help manage stress accumulation.[4]
 - Control Film Thickness: If the application allows, keep the film thickness below the critical threshold of approximately 400 nm.[4][5]

Issue 2: Cracks appear in a web-like or networked pattern across the wafer.

- Diagnosis: This pattern is characteristic of biaxial tensile stress relief.[1] The cracks often form along specific crystallographic planes ({10-10}) which are the natural cleavage planes for AlN.[1]
- Actionable Solutions:
 - Grow on Patterned Substrates: Using a nano-patterned sapphire substrate (NPSS) can effectively relax strain by providing trenches that guide and terminate cracks, preventing



them from propagating across the entire film.[9][16][17] This method also helps reduce threading dislocation density.[17]

 Introduce Nano-voids: An advanced technique involves creating high-density nano-voids at the interface, which reduces the contact area and coupling between the substrate and the epitaxial layer, thereby relieving tensile strain.[2] This has been shown to enable crackfree AIN films up to 5.6 µm on sapphire.[2]

Data Presentation: Material Properties

Summarized below are key physical constants for AIN and common substrates. The mismatch in these properties is the fundamental origin of stress.

Table 1: Lattice Constants of Common Materials.

Material	Crystal Structure	a-axis (Å)	c-axis (Å)	Source
AIN	Wurtzite	3.112	4.982	[18]
GaN	Wurtzite	3.188	5.185	[18]
Sapphire (Al ₂ O ₃)	Rhombohedral	4.758	12.991	[18]
Silicon (Si)	Diamond Cubic	5.431	N/A	[18]

| Silicon Carbide (6H-SiC) | Hexagonal | 3.081 | 15.117 | [18] |

Table 2: Mean Thermal Expansion Coefficients (TEC).



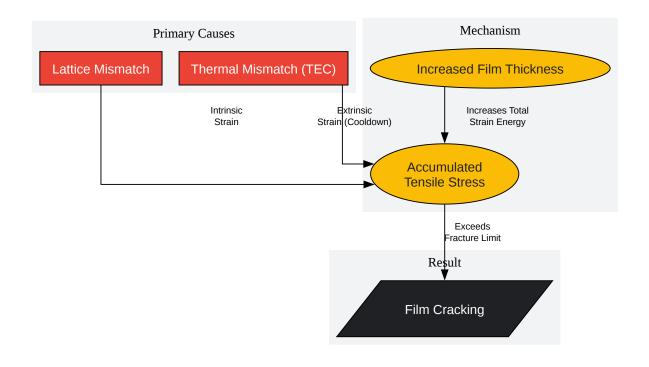
Material	TEC (10 ⁻⁶ /°C or 10 ⁻⁶ /K)	Temperature Range (°C)	Source
AIN (a-axis)	5.3	20-800	[7][19]
AIN (c-axis)	4.2	20–800	[7][19][20]
Sapphire (a-axis)	7.3	20–800	[7][19]
Sapphire (c-axis)	8.1	20–800	[7][19]
Silicon (Si)	3.6	20–800	[7][19]

| Silicon Carbide (SiC) | 3.8 | ~25 |[18] |

Visualizations and Workflows Root Cause Analysis of AIN Film Cracking

The following diagram illustrates the primary factors leading to tensile stress and subsequent cracking in thick AIN films.





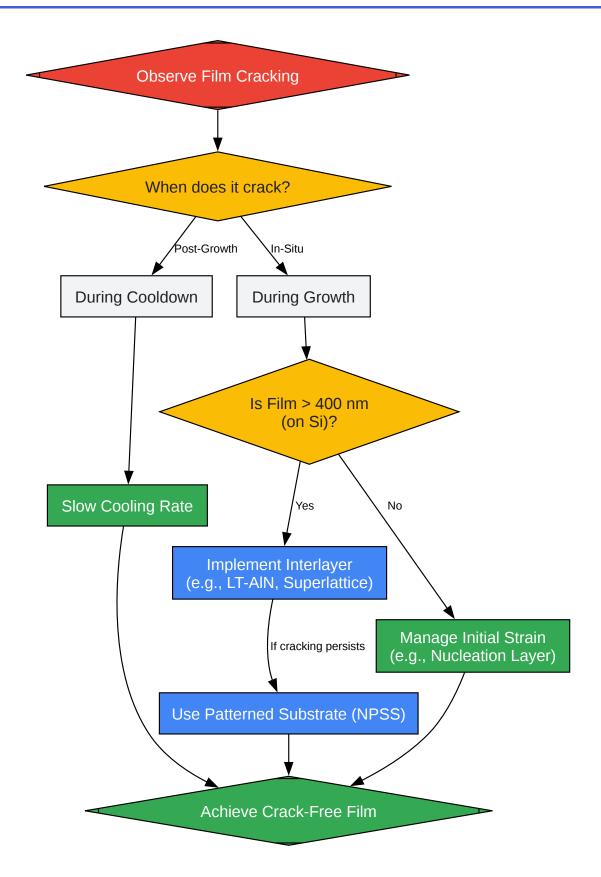
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Diagram 1: Root causes of tensile stress leading to film cracking.

Troubleshooting Workflow for Cracked AIN Films

This workflow provides a logical sequence of steps for diagnosing and addressing film cracking.





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